Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)-
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Overview
Description
Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Benzenesulfonyl chloride and 3-cyclohexyl-5-oxo-1-imidazolidine.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: Benzenesulfonyl chloride is added dropwise to a solution of the amine derivative in the presence of triethylamine. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antimicrobial properties.
4-(4-Aminophenylsulfonyl)-morpholine: Another sulfonamide derivative with potential biological activities.
N-(2-Hydroxyphenyl)benzenesulfonamide: Known for its use as a non-steroidal anti-inflammatory drug.
Uniqueness
Benzenesulfonamide, 4-(3-cyclohexyl-5-oxo-1-imidazolidinyl)- is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl and imidazolidinyl groups contribute to its binding affinity and selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
53298-10-5 |
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Molecular Formula |
C15H21N3O3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(3-cyclohexyl-5-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c16-22(20,21)14-8-6-13(7-9-14)18-11-17(10-15(18)19)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H2,16,20,21) |
InChI Key |
LUIZATPCSQGSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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